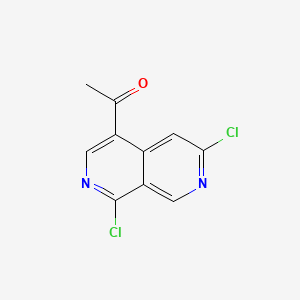![molecular formula C43H28N2 B13924436 1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole](/img/structure/B13924436.png)
1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole is a complex organic compound that belongs to the family of anthracene derivatives. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
準備方法
The synthesis of 1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole typically involves a series of organic reactions, including Suzuki coupling reactions. The general synthetic route includes the following steps :
Starting Materials: The synthesis begins with the preparation of anthracene and naphthalene derivatives.
Coupling Reactions: The key step involves the Suzuki coupling reaction, where the anthracene derivative is coupled with the naphthalene derivative in the presence of a palladium catalyst and a base.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where functional groups such as halogens or nitro groups are introduced into the aromatic rings.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s photophysical properties make it useful in fluorescence microscopy and imaging techniques.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is extensively used in the development of OLEDs and other optoelectronic devices due to its efficient blue-emitting properties.
作用機序
The mechanism by which 1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole exerts its effects is primarily related to its photophysical properties . The compound exhibits strong fluorescence due to the presence of anthracene and naphthalene moieties, which facilitate efficient energy transfer and emission. The molecular targets and pathways involved include:
Intramolecular π-Conjugation: The compound’s structure allows for efficient π-conjugation, leading to strong fluorescence.
Steric Hindrance:
類似化合物との比較
1-[4-[10-(2-Naphthyl)anthracen-9-yl]phenyl]-2-phenyl-1H-benzimidazole can be compared with other similar compounds, such as :
9,10-Bis(phenylethynyl)anthracene: Known for its blue-emitting properties, but with different substituents affecting its photophysical properties.
2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Another blue-emitting compound with variations in molecular structure leading to different emission efficiencies.
Anthracene-oxadiazole derivatives: These compounds have been explored for their use in OLEDs, with different substituents affecting their thermal and photophysical properties.
The uniqueness of this compound lies in its specific combination of anthracene and naphthalene moieties, which provide a balance of strong fluorescence and thermal stability, making it highly suitable for optoelectronic applications.
特性
分子式 |
C43H28N2 |
|---|---|
分子量 |
572.7 g/mol |
IUPAC名 |
1-[4-(10-naphthalen-2-ylanthracen-9-yl)phenyl]-2-phenylbenzimidazole |
InChI |
InChI=1S/C43H28N2/c1-2-13-31(14-3-1)43-44-39-20-10-11-21-40(39)45(43)34-26-24-30(25-27-34)41-35-16-6-8-18-37(35)42(38-19-9-7-17-36(38)41)33-23-22-29-12-4-5-15-32(29)28-33/h1-28H |
InChIキー |
PHBJYIUTTPNUBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC9=CC=CC=C9C=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B13924353.png)

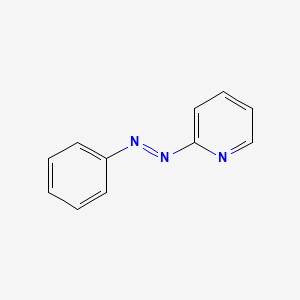
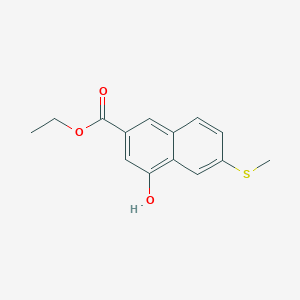
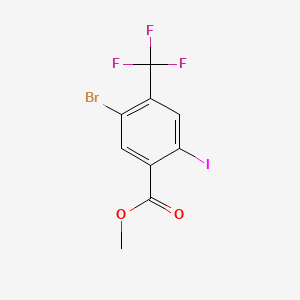
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate](/img/structure/B13924375.png)
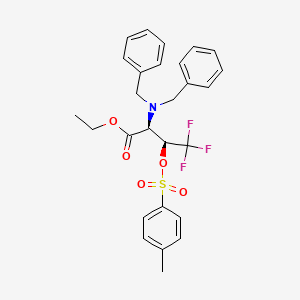

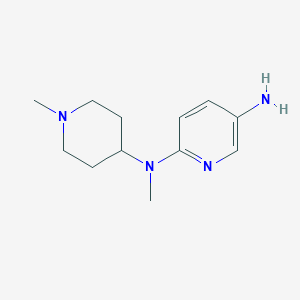
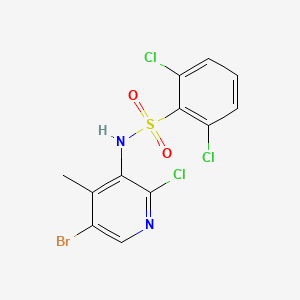
![7,8-Dihydro-8,8-dimethyl-5-oxo-5H-pyrano[4,3-b]pyridine-2-carboxylic acid](/img/structure/B13924411.png)

![(4-Furan-2-yl-[4,5]bipyrimidinyl-2-yl)-pyridin-3-yl-amine](/img/structure/B13924421.png)
